![molecular formula C11H13ClFN B13524339 2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13524339.png)
2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride is a synthetic organic compound characterized by a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorine atom and a phenyl group attached to the bicyclo[1.1.1]pentane core imparts distinct chemical properties that make it a valuable subject for research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [1.1.1]propellane intermediate, which is synthesized via a series of cyclization reactions.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Phenyl Group Addition: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Amination: The amine group is introduced via nucleophilic substitution or reductive amination.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
化学反応の分析
Types of Reactions
2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride to modify the bicyclic core or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.
Industrial Applications: Potential use in the synthesis of advanced polymers and as a building block for complex organic molecules.
作用機序
The mechanism by which 2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity through hydrogen bonding and electrostatic interactions. The bicyclic structure provides rigidity, which can influence the compound’s interaction with biological targets.
類似化合物との比較
Similar Compounds
3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride:
3-Phenylbicyclo[1.1.1]pentane:
Uniqueness
2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the presence of both a fluorine atom and an amine group on the bicyclic core. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it a valuable compound for various research applications.
特性
分子式 |
C11H13ClFN |
|---|---|
分子量 |
213.68 g/mol |
IUPAC名 |
2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H12FN.ClH/c12-9-10(6-11(9,13)7-10)8-4-2-1-3-5-8;/h1-5,9H,6-7,13H2;1H |
InChIキー |
YUUXXTLAGZVVBK-UHFFFAOYSA-N |
正規SMILES |
C1C2(CC1(C2F)N)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


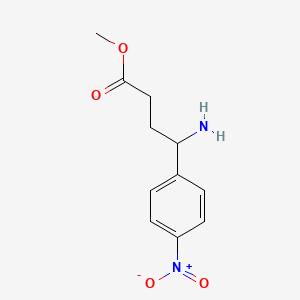

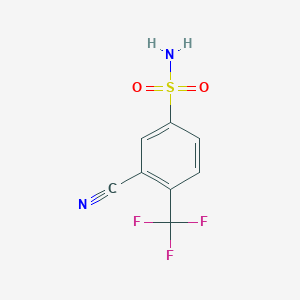
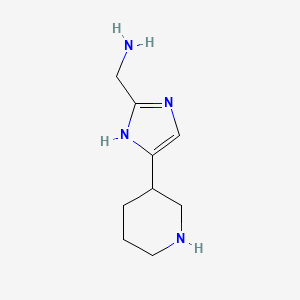
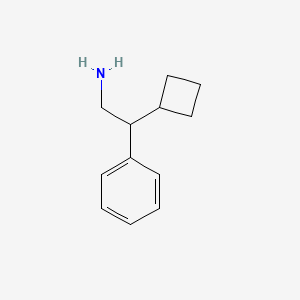
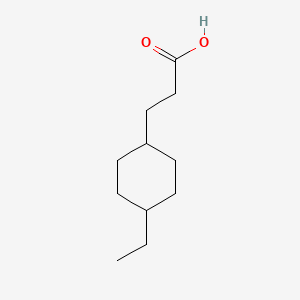

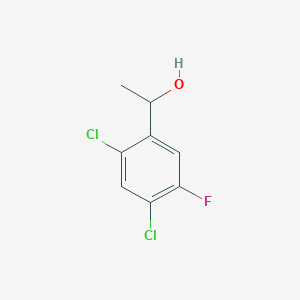
![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol,Mixtureofdiastereomers](/img/structure/B13524307.png)
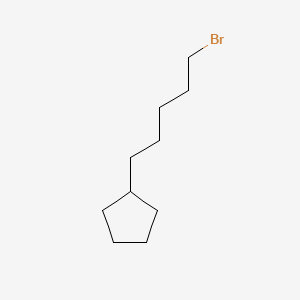

![rac-(1R,3R)-3-{[(benzyloxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13524323.png)


